

Spectroscopic Profile of 5-Bromo-2-propoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-propoxypyridine**

Cat. No.: **B1292393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-2-propoxypyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **5-Bromo-2-propoxypyridine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **5-Bromo-2-propoxypyridine**. These predictions are derived from established substituent effects and spectral data of analogous compounds, including 5-bromo-2-methoxypyridine and 2-propoxypyridine.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	~6.8 - 7.0	d	~8.5
H-4	~7.6 - 7.8	dd	~8.5, 2.5
H-6	~8.2 - 8.4	d	~2.5
O-CH ₂	~4.2 - 4.4	t	~6.7
CH ₂ -CH ₃	~1.7 - 1.9	sextet	~7.0
CH ₃	~0.9 - 1.1	t	~7.4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~163 - 165
C-3	~112 - 114
C-4	~140 - 142
C-5	~115 - 117
C-6	~148 - 150
O-CH ₂	~69 - 71
CH ₂ -CH ₃	~22 - 24
CH ₃	~10 - 12

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3050 - 3150	Medium
C-H (aliphatic)	2850 - 3000	Medium-Strong
C=N, C=C (aromatic ring)	1550 - 1600, 1450 - 1500	Medium-Strong
C-O (ether)	1250 - 1300 (asymmetric), 1030-1050 (symmetric)	Strong
C-Br	500 - 600	Medium

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Predicted Fragmentation Pathway
215/217	[M] ⁺	Molecular ion (presence of Br isotopes)
172/174	[M - C ₃ H ₇] ⁺	Loss of the propyl group
157/159	[M - C ₃ H ₇ O] ⁺	Loss of the propoxy group
78	[C ₅ H ₄ N] ⁺	Pyridyl cation

Experimental Protocols

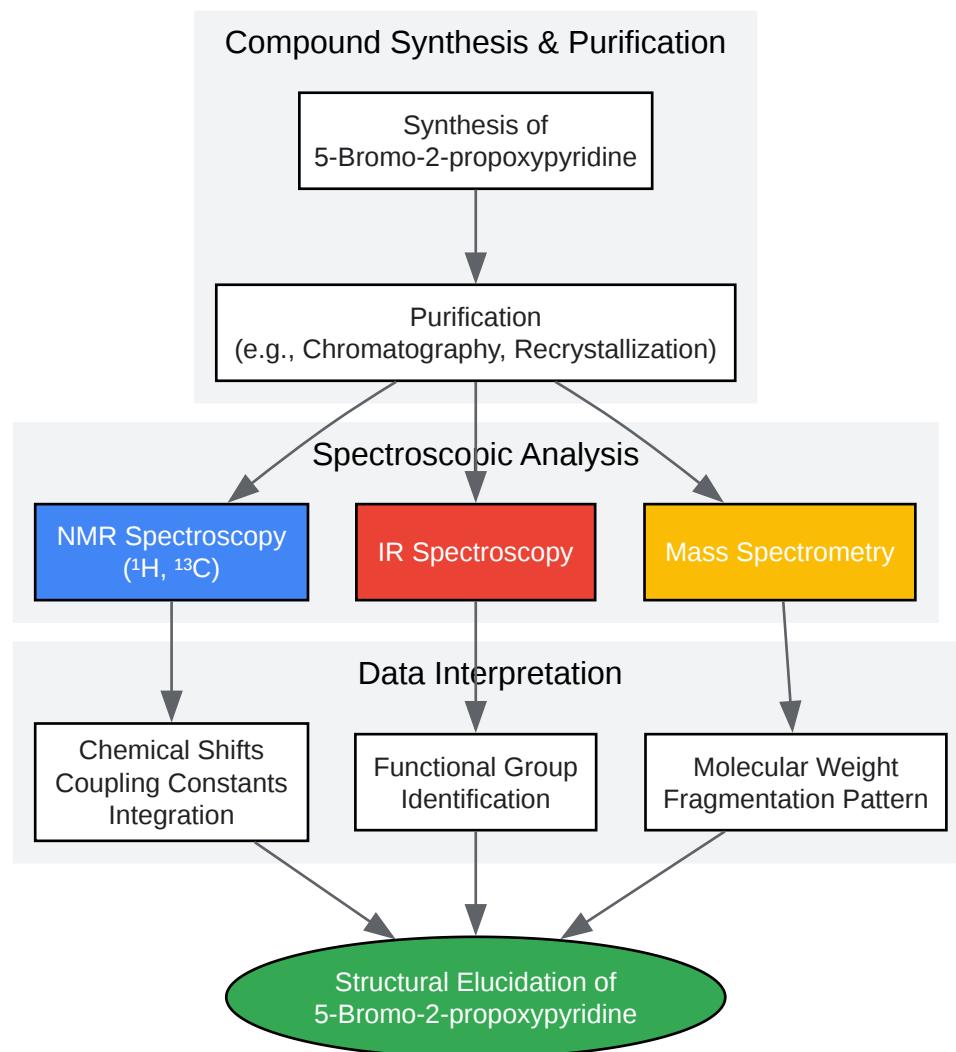
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like **5-Bromo-2-propoxypyridine**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- ^1H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like **5-Bromo-2-propoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of **5-Bromo-2-propoxypyridine**. Researchers are encouraged to obtain experimental data for final confirmation of the compound's structure and purity.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-propoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1292393#spectroscopic-data-for-5-bromo-2-propoxypyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com